

Protocol for Intranasal Administration of Butylphthalide in Mice: Application Notes

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Compound of Interest

Compound Name: *Butylphthalide*

Cat. No.: *B1668128*

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Abstract

This document provides a detailed protocol for the intranasal administration of DL-3-n-**butylphthalide** (NBP) to mice, a method gaining prominence for its ability to bypass the blood-brain barrier and deliver therapeutics directly to the central nervous system.[1] NBP, a compound synthesized based on an extract from celery seeds, has demonstrated neuroprotective effects in various neurological disease models, particularly in ischemic stroke. [2] These application notes consolidate findings from multiple studies to offer a comprehensive guide on dosing, preparation, and administration techniques, along with an overview of the key signaling pathways modulated by NBP. The protocols and data presented are intended to aid researchers in designing and executing studies involving the intranasal delivery of NBP in a murine model.

Data Presentation: Quantitative Dosing and Administration Parameters

The following table summarizes the quantitative data for the intranasal administration of **Butylphthalide** in mice as reported in the cited literature.

Parameter	Value	Vehicle	Frequency	Mouse Strain	Reference
Dosage	100 mg/kg	Vegetable Oil	Once daily	C57BL/6	[3]
Dosage	80 mg/kg	Not specified	Once daily	Transgenic mice expressing α SMA-GFP	[4]
Administration Volume	25 μ L (total for both nostrils)	Vegetable Oil	Once daily	C57BL/6	[3]
Post-Stroke Administration Time	1 hour	Not applicable	Single initial dose, then daily	C57BL/6	[3] [4]

Experimental Protocols

Preparation of Butylphthalide Solution

Materials:

- DL-3-n-**butylphthalide** (NBP) powder
- Vehicle (e.g., sterile vegetable oil or 0.5% Tween-80 in sterile saline)
- Sterile microcentrifuge tubes
- Vortex mixer
- Analytical balance

Procedure:

- Calculate the required amount of NBP based on the desired dosage (e.g., 80 mg/kg or 100 mg/kg) and the average weight of the mice to be treated.

- Weigh the calculated amount of NBP powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
- Add the appropriate volume of the chosen vehicle (e.g., vegetable oil) to the microcentrifuge tube to achieve the final desired concentration.
- Vortex the mixture thoroughly until the NBP is completely dissolved and the solution is homogenous. Ensure no particulate matter is visible.
- Store the prepared solution according to the manufacturer's recommendations, protected from light.

Intranasal Administration Procedure

Materials:

- Prepared **Butylphthalide** solution
- Micropipette (P20 or P100) and sterile tips
- Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
- Anesthesia induction chamber and nose cone
- Heating pad to maintain body temperature

Procedure:

- Animal Preparation:
 - Acclimate the mice to handling for several days prior to the experiment to reduce stress.
 - Anesthetize the mouse using a suitable anesthetic. For isoflurane, induce anesthesia in a chamber and then maintain it using a nose cone. The appropriate depth of anesthesia should be confirmed by the absence of a pedal withdrawal reflex.
 - Place the anesthetized mouse in a supine position on a heating pad to maintain its body temperature at 37°C.[4]

- Administration:
 - Draw the calculated volume of the NBP solution into a micropipette. For a 25 μ L total volume, this will be 12.5 μ L per nostril.
 - Hold the mouse's head gently and securely.
 - Position the micropipette tip at the entrance of one nostril.
 - Slowly dispense a small droplet (approximately 2-3 μ L) of the solution onto the nostril, allowing the mouse to inhale the droplet naturally with each breath. Avoid inserting the pipette tip into the nasal cavity to prevent injury.
 - Continue to administer small droplets, alternating between nostrils, until the full dose has been delivered.
 - Hold the mouse in a head-up position for a brief period (e.g., 1-2 minutes) after administration to facilitate absorption into the olfactory epithelium and reduce drainage into the pharynx.
- Post-Administration Monitoring:
 - Monitor the mouse continuously until it has fully recovered from anesthesia.
 - Observe for any signs of respiratory distress or adverse reactions.
 - Return the mouse to its home cage once it is fully ambulatory.

Key Experimental Assays

Following intranasal NBP administration, various assays can be performed to evaluate its efficacy. Below are brief outlines of key experimental protocols cited in the literature.

a. Behavioral Testing: Adhesive Removal Test^[3]

This test assesses sensorimotor deficits.

- A small adhesive dot is placed on the paw of the mouse.

- The time it takes for the mouse to notice and remove the adhesive dot is recorded.
- This test is typically performed at multiple time points post-stroke and treatment.

b. Western Blotting for Protein Expression^[4]

This technique is used to quantify the expression of specific proteins.

- Euthanize the mice at the designated time point and dissect the brain tissue of interest (e.g., peri-infarct region).
- Homogenize the tissue in lysis buffer and quantify the protein concentration.
- Separate the proteins by size using SDS-PAGE.
- Transfer the separated proteins to a membrane (e.g., PVDF).
- Incubate the membrane with primary antibodies against the proteins of interest (e.g., VEGF, Ang-1, nNOS).
- Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
- Detect the signal using a chemiluminescent substrate and image the blot.
- Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

c. Immunohistochemistry for Cellular Analysis

This method is used to visualize the localization of proteins and specific cell populations within tissue sections.

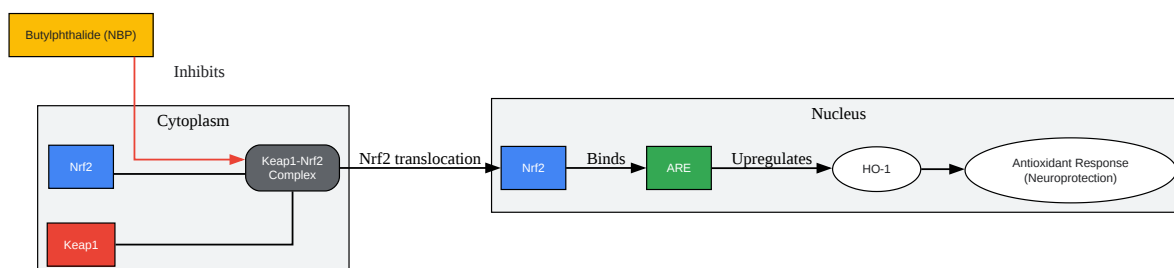
- Perfuse the mice with saline followed by 4% paraformaldehyde (PFA).
- Dissect the brain and post-fix it in PFA, followed by cryoprotection in sucrose solutions.
- Section the brain tissue using a cryostat.
- Mount the sections on slides and perform antigen retrieval if necessary.

- Block non-specific binding sites and then incubate with primary antibodies against markers of interest (e.g., NeuN for neurons, BrdU for proliferating cells).
- Incubate with fluorescently labeled secondary antibodies.
- Counterstain with a nuclear marker like DAPI.
- Image the sections using a fluorescence or confocal microscope.

Mandatory Visualizations

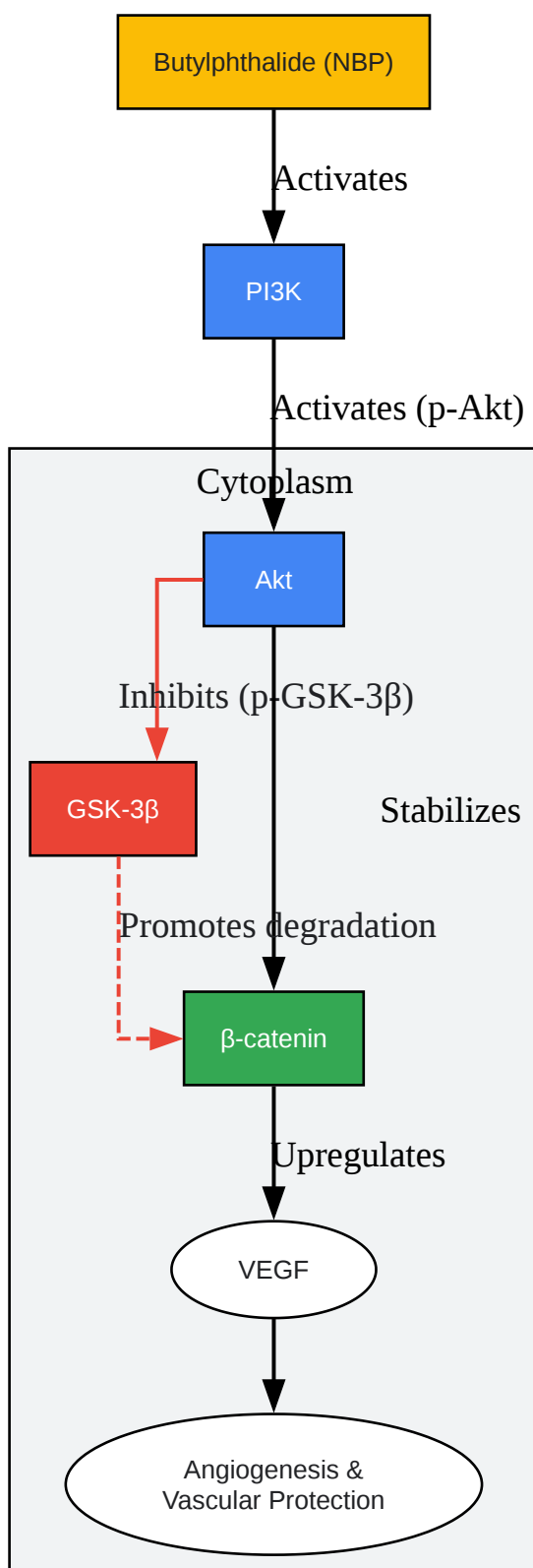
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by **Butylphthalide**.



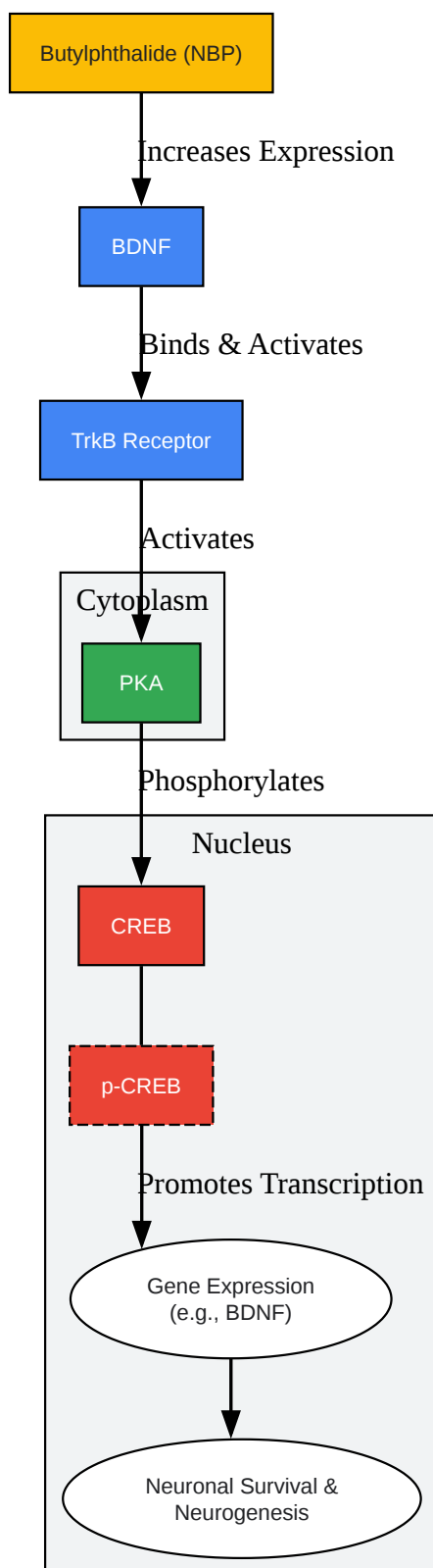
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Caption: **Butylphthalide**'s activation of the Nrf2/HO-1 signaling pathway.



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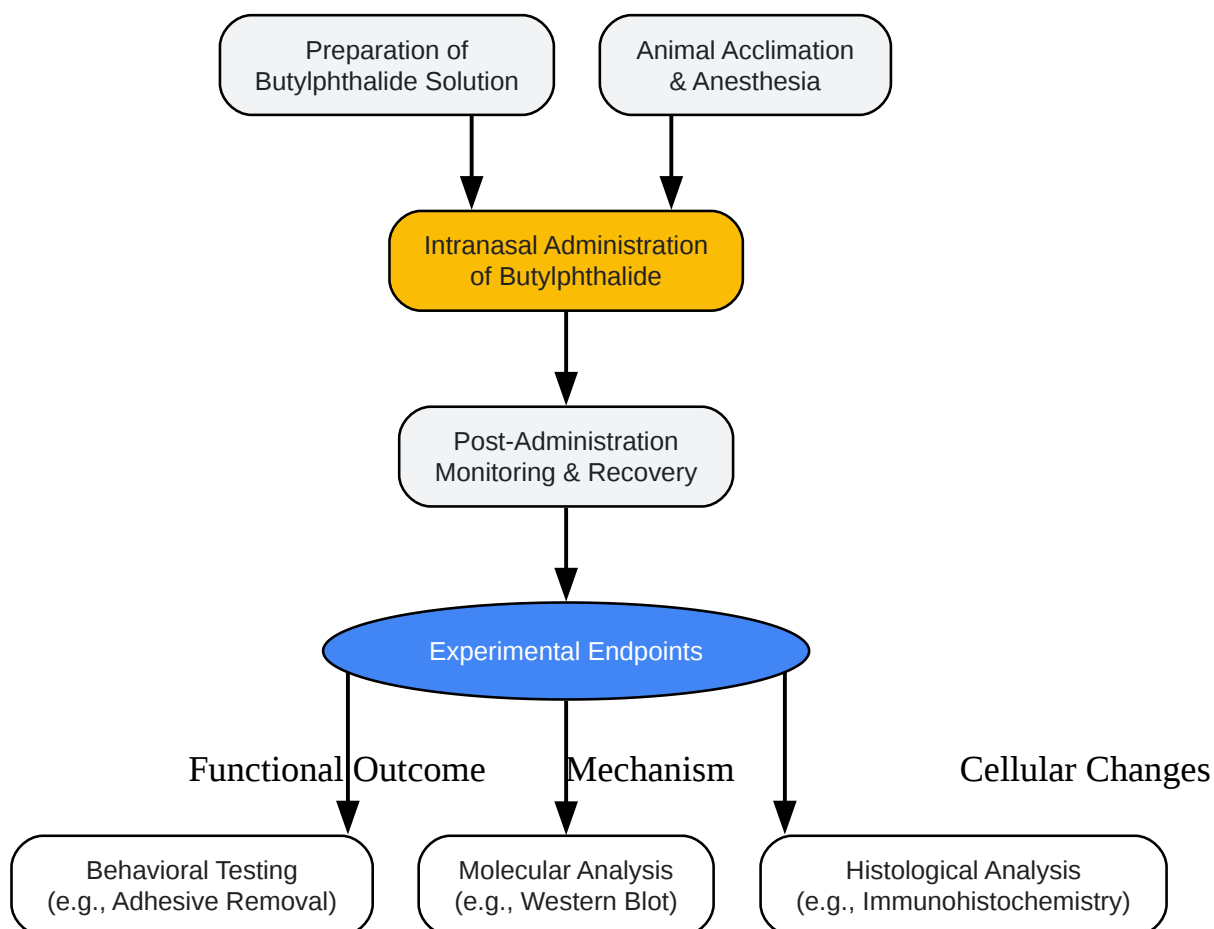
Caption: **Butylphthalide's** modulation of the Akt/GSK-3β signaling pathway.[3][4][5][6][7]



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Caption: **Butylphthalide**'s influence on the BDNF/TrkB/CREB signaling pathway.[2][8][9]

Experimental Workflow Diagram



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Caption: General experimental workflow for intranasal **Butylphthalide** studies.

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